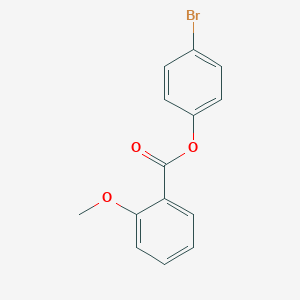
4-Bromophenyl 2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenyl 2-methoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is commonly used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
4-Bromophenyl 2-methoxybenzoate has been extensively used in scientific research due to its unique properties. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound has been found to possess excellent pharmacological properties, making it a potential candidate for drug discovery.
Mecanismo De Acción
The mechanism of action of 4-Bromophenyl 2-methoxybenzoate is not well understood. However, studies have shown that the compound can modulate the activity of various enzymes and receptors in the body. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties.
Biochemical and Physiological Effects:
Studies have shown that 4-Bromophenyl 2-methoxybenzoate can modulate the activity of various enzymes and receptors in the body, leading to a range of biochemical and physiological effects. The compound has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to enhance cognitive function and memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Bromophenyl 2-methoxybenzoate is its ease of synthesis and availability. The compound is relatively easy to synthesize and can be obtained in good yield. However, one of the main limitations of the compound is its potential toxicity. Studies have shown that the compound can be toxic to cells at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 4-Bromophenyl 2-methoxybenzoate. One area of research could focus on the development of new synthetic methods for the compound. Another area of research could focus on the pharmacological properties of the compound and its potential as a drug candidate. Additionally, studies could be conducted to investigate the potential toxicity of the compound and ways to mitigate this toxicity. Finally, research could be conducted to explore the potential applications of the compound in materials science and other fields.
Métodos De Síntesis
The synthesis of 4-Bromophenyl 2-methoxybenzoate involves the reaction of 2-methoxybenzoic acid with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Propiedades
Fórmula molecular |
C14H11BrO3 |
|---|---|
Peso molecular |
307.14 g/mol |
Nombre IUPAC |
(4-bromophenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C14H11BrO3/c1-17-13-5-3-2-4-12(13)14(16)18-11-8-6-10(15)7-9-11/h2-9H,1H3 |
Clave InChI |
IATAUOUCFRRKTB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Br |
SMILES canónico |
COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Biphenyl]-4-yl 4-methoxybenzoate](/img/structure/B291391.png)
![[1,1'-Biphenyl]-4-yl 3-chlorobenzoate](/img/structure/B291392.png)
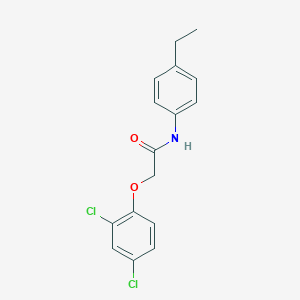

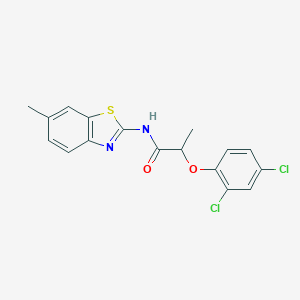

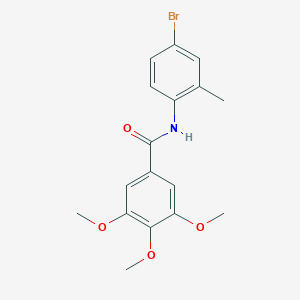

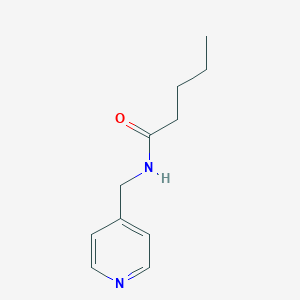
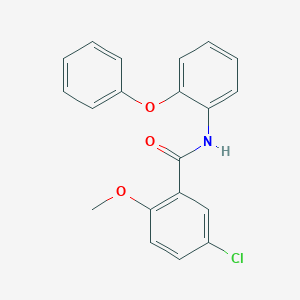


![3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B291413.png)
